molecular formula C6H5NO2 B1385807 5-Methylfuran-2-isocyanate CAS No. 785780-94-1

5-Methylfuran-2-isocyanate

Cat. No.: B1385807
CAS No.: 785780-94-1
M. Wt: 123.11 g/mol
InChI Key: XAAVBXPALJZUHQ-UHFFFAOYSA-N
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Description

5-Methylfuran-2-isocyanate is an organic compound with the molecular formula C6H5NO2 and a molecular weight of 123.111 g/mol. It is a derivative of furan, characterized by the presence of a methyl group at the 5-position and an isocyanate group at the 2-position. This compound is known for its reactivity and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

5-Methylfuran-2-isocyanate plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to altered cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In hepatocytes, for example, this compound has been shown to induce hepatotoxicity through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . This compound can also affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. Additionally, this compound can disrupt mitochondrial function, resulting in decreased ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with proteins and nucleic acids, which can alter their structure and function . This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative cellular damage and altered cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Studies in rodents have shown that high doses of this compound can lead to liver and kidney damage, as well as neurotoxicity. The threshold for these toxic effects varies depending on the species and the route of administration. Additionally, chronic exposure to low doses of this compound can result in long-term health effects, including carcinogenicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with other biomolecules. The metabolic activation of this compound can result in the generation of reactive oxygen species and other toxic metabolites, which can contribute to its biological effects. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific binding proteins and transporters . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites. Once inside cells, this compound can accumulate in specific compartments, such as the mitochondria and the endoplasmic reticulum, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, this compound can be found in the endoplasmic reticulum, where it can interfere with protein folding and processing. The targeting of this compound to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylfuran-2-isocyanate can be synthesized through several methods, including the reaction of 5-methylfuran-2-carboxylic acid with phosgene or its derivatives. The reaction typically involves heating the starting material with phosgene in the presence of a suitable catalyst, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Methylfuran-2-isocyanate undergoes various types of chemical reactions, including:

  • Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.

  • Reduction: Reduction reactions can convert the isocyanate group to amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alcohols and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as carboxylic acids and esters.

  • Reduction: Amines, including primary and secondary amines.

  • Substitution: Substituted furans and other heterocyclic compounds.

Scientific Research Applications

5-Methylfuran-2-isocyanate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is involved in the development of new therapeutic agents and diagnostic tools.

  • Industry: It is used in the production of polymers and coatings due to its reactivity with various functional groups.

Mechanism of Action

The mechanism by which 5-Methylfuran-2-isocyanate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. These reactions are crucial in the formation of various bioactive compounds and materials.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by reacting with their active sites.

  • Receptor Binding: It can bind to receptors, altering their activity and signaling pathways.

Comparison with Similar Compounds

5-Methylfuran-2-isocyanate is compared with other similar compounds, such as:

  • Furan-2-isocyanate: Lacks the methyl group, resulting in different reactivity and properties.

  • Methylfuran-3-isocyanate: The isocyanate group is at a different position, leading to variations in chemical behavior.

  • Isocyanates of other heterocycles: These compounds have different heterocyclic structures, affecting their reactivity and applications.

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

2-isocyanato-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAVBXPALJZUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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